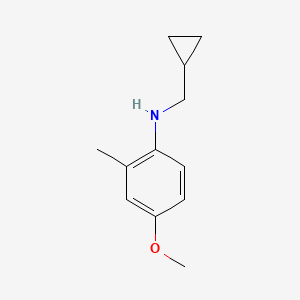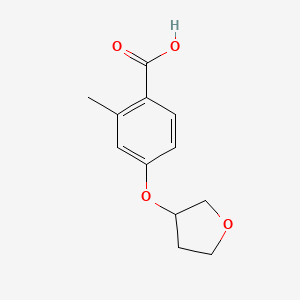
Voriconazole camphor sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Voriconazole camphor sulfonate is a compound derived from voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, including invasive aspergillosis, esophageal candidiasis, and infections caused by Scedosporium apiospermum and Fusarium species . This compound is a salt form that enhances the solubility and stability of voriconazole, making it more effective for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of voriconazole camphor sulfonate involves the reaction of voriconazole with camphor sulfonic acid. One method includes dissolving a mixture of voriconazole isomers and camphor sulfonic acid in a solvent such as water and acetone. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain a product that meets pharmaceutical standards. The production process is optimized for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Voriconazole camphor sulfonate undergoes various chemical reactions, including:
Oxidation: Voriconazole can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites of voriconazole, which can have different pharmacological properties. These metabolites are often studied to understand the drug’s metabolism and potential side effects .
Wissenschaftliche Forschungsanwendungen
Voriconazole camphor sulfonate has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.
Industry: Employed in the production of antifungal medications and as a reference standard in quality control.
Wirkmechanismus
Voriconazole camphor sulfonate exerts its antifungal effects by inhibiting fungal cytochrome P-450-mediated 14 alpha-lanosterol demethylation, an essential step in ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death. The compound is more selective for fungal cytochrome P-450 enzymes than for mammalian enzymes, reducing the risk of side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with broader activity but more complex metabolism.
Posaconazole: A newer triazole antifungal with enhanced activity against certain resistant fungal strains.
Uniqueness
Voriconazole camphor sulfonate is unique due to its enhanced solubility and stability compared to voriconazole alone. This makes it more suitable for certain pharmaceutical formulations, such as intravenous solutions and nanoparticle-based delivery systems .
Eigenschaften
CAS-Nummer |
188416-34-4 |
|---|---|
Molekularformel |
C26H30F3N5O5S |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7-,10-/m00/s1 |
InChI-Schlüssel |
AMYMCJHOGKVJHB-CRFUWKMFSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
Kanonische SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



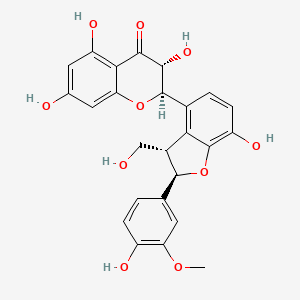

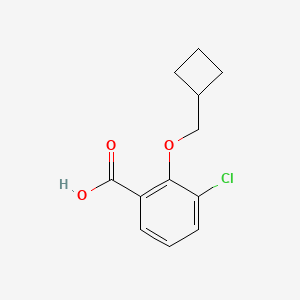
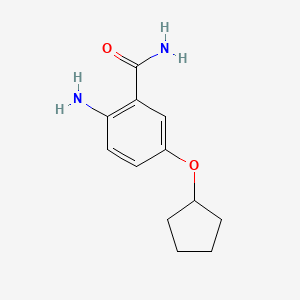
![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
![(2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)

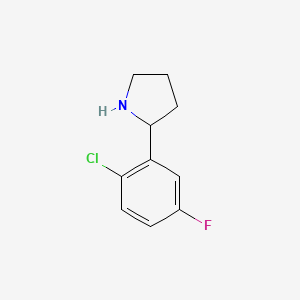

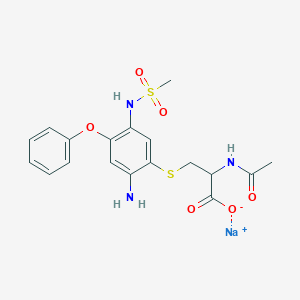
![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
